molecular formula C14H20N4O4 B3027003 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid CAS No. 1209646-17-2

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B3027003
CAS No.: 1209646-17-2
M. Wt: 308.33
InChI Key: ANDWAJHNYJXSJC-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name 5-(4-tert-butoxycarbonylpiperazin-1-yl)pyrazine-2-carboxylic acid, is a chemical with the molecular formula C14H20N4O4 . It is a solid substance that should be stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C14H20N4O4/c1-14(2,3)22-13(21)18-6-4-17(5-7-18)11-9-15-10(8-16-11)12(19)20/h8-9H,4-7H2,1-3H3,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 308.34 . It’s a solid substance with a high GI absorption and is a P-gp substrate . Its Log Po/w (iLOGP) is 2.08, indicating its lipophilicity . It’s soluble, with a solubility of 2.44 mg/ml .

Scientific Research Applications

Quinoxaline Compounds and Their Potential

Quinoxaline derivatives, including compounds like 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid, have been explored for their potential in various scientific applications. Quinoxalines, which are heterocyclic compounds containing a benzene ring fused with a pyrazine ring, have shown versatility in pharmaceuticals and as catalyst ligands due to their structural properties. Their applications range from dyes to antibiotics, with ongoing research into their antitumoral properties. The synthesis of quinoxalines involves condensing ortho-diamines with 1,2-diketones, and their derivatives can be obtained through various substitutions, offering a wide range of potential functionalities for scientific research (Aastha Pareek and Dharma Kishor, 2015).

Pyrazine Derivatives in Pharmacology

Pyrazine derivatives, including this compound, are recognized for their diverse pharmacological effects. The extensive range of biological activities associated with pyrazine derivatives, such as antibacterial, antifungal, anticancer, and antiviral properties, has sparked significant interest in these compounds. This diversity underlines the importance of pyrazine derivatives in the development of new therapeutic agents and highlights the need for further research to optimize their efficacy and clinical relevance (S. Ferreira & C. Kaiser, 2012).

Energetic Materials and Azine Compounds

High-nitrogen azine energetic materials, including pyrazine-based compounds, have emerged as a focus area in the field of energetic materials. The unique properties of azine compounds, such as their thermal and detonation characteristics, make them suitable for various applications in propellants, explosives, and gas generators. The ongoing research aims to leverage the high-nitrogen content of azines to develop materials that can enhance performance while potentially reducing sensitivity and environmental impact (C. Yongjin & Ba Shuhong, 2019).

Synthesis and Application in Drug Development

The versatility of carboxylic acids in drug synthesis is well-documented, and derivatives of this compound could play a significant role in this domain. Levulinic acid (LEV), a key biomass-derived building block, demonstrates how carboxylic acids can serve various roles in drug development, from raw material to pharmaceutical intermediates. This underscores the potential of carboxylic acid derivatives, including pyrazine-based compounds, in creating more efficient, cost-effective, and environmentally friendly drug synthesis processes (Mingyue Zhang et al., 2021).

Mechanism of Action

Mode of Action

Like many other piperazine derivatives, it may interact with various receptors or enzymes in the body, leading to changes in cellular functions .

Pharmacokinetics

Its molecular weight (30834 g/mol) suggests that it may have good bioavailability . The compound is a solid at room temperature and is stored in a dry environment at 2-8°C .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with biological targets. For this compound, it is recommended to be stored in a sealed, dry environment at 2-8°C to maintain its stability .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)18-6-4-17(5-7-18)11-9-15-10(8-16-11)12(19)20/h8-9H,4-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDWAJHNYJXSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(N=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672000
Record name 5-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209646-17-2
Record name 5-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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